Bis(3-trimethoxysilylpropyl)-N-methylamine
Overview
Description
Bis(3-trimethoxysilylpropyl)-N-methylamine is a bis-amino silane compound with the molecular formula C12H31NO6Si2. It is commonly used as a coupling agent to promote adhesion between different materials, forming hybrid materials. The compound is known for its ability to provide coating strength to modified metal surfaces through the formation of metal-siloxane linkages .
Mechanism of Action
Target of Action
Bis(3-trimethoxysilylpropyl)-N-methylamine primarily targets the surfaces of various materials, including metals . The compound acts as a coupling agent, promoting adhesion between different materials to form a hybrid material .
Mode of Action
The interaction of this compound with its targets involves the formation of covalent bonds between the silane’s methoxy groups and the substrate’s surface . This process typically occurs through hydrolysis and condensation reactions, forming a stable Si-O-Surface bond that anchors the silane to the substrate . The amino groups in this compound can interact with various substrates or polymers through secondary forces such as hydrogen bonding or ionic interactions .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of silanol groups, which then condense with hydroxyl groups on the substrate surface, creating a strong chemical bond . This process modifies the interfacial molecular structures, leading to a more ordered structure at the interface, which correlates with improved adhesion properties .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of strong chemical bonds with the substrate, enhancement of adhesion, and modification of the interfacial molecular structure . These effects contribute to the compound’s role as a coupling agent, promoting the adhesion between different materials to form a hybrid material .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of moisture can trigger the hydrolysis and condensation reactions that enable the compound to form strong bonds with the substrate . Additionally, the compound’s effectiveness as a coupling agent may be influenced by the properties of the materials it is intended to bind, including their chemical composition and surface characteristics.
Biochemical Analysis
Biochemical Properties
Bis(3-trimethoxysilylpropyl)-N-methylamine plays a significant role in biochemical reactions. The silanol groups bond with the hydroxyls present on the surface of metals which are further cured to give metal-siloxane linkages
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the surface of metals. The silanol groups in the compound bond with the hydroxyls present on the metal surface, which are further cured to give metal-siloxane linkages This process is crucial for the formation of hybrid materials
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-trimethoxysilylpropyl)-N-methylamine typically involves the polycondensation of bis(3-trimethoxysilylpropyl)amine in the presence of surfactants. High contents of amine groups are achieved by carrying out the synthesis without an inorganic cross-linker. The reaction conditions often include the use of dodecylamine as a template to achieve a higher surface area and narrower pore size distribution .
Industrial Production Methods: In industrial settings, the compound is produced through a sol-gel process, where tetraethyl orthosilicate (TEOS) is used as a precursor along with bis(3-trimethoxysilylpropyl)amine. The reaction is carried out in acidic media with a structural directing agent such as Pluronic P123 to form mesoporous silica materials .
Chemical Reactions Analysis
Types of Reactions: Bis(3-trimethoxysilylpropyl)-N-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Substitution: The trimethoxysilyl groups can undergo hydrolysis and condensation reactions to form siloxane linkages.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Substitution: Hydrolysis and condensation reactions are typically carried out in the presence of water and acidic or basic catalysts.
Major Products Formed:
Oxidation: Formation of silanol groups.
Substitution: Formation of siloxane linkages and hybrid materials.
Scientific Research Applications
Bis(3-trimethoxysilylpropyl)-N-methylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to promote adhesion between different materials, forming hybrid materials.
Medicine: Employed in the development of biocompatible coatings for medical devices.
Industry: Applied in metal finishing to provide protection against corrosion
Comparison with Similar Compounds
- N-(3-Trimethoxysilylpropyl)ethylenediamine
- (3-Aminopropyl)trimethoxysilane
- (3-Aminopropyl)triethoxysilane
- N1-(3-Trimethoxysilylpropyl)diethylenetriamine
Comparison: Bis(3-trimethoxysilylpropyl)-N-methylamine is unique due to its bis-amino silane structure, which provides enhanced coating strength and adhesion properties compared to other similar compounds. The presence of two trimethoxysilyl groups allows for the formation of more stable and robust hybrid materials .
Properties
IUPAC Name |
N-methyl-3-trimethoxysilyl-N-(3-trimethoxysilylpropyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H33NO6Si2/c1-14(10-8-12-21(15-2,16-3)17-4)11-9-13-22(18-5,19-6)20-7/h8-13H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXITWGJFPAEIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H33NO6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407969 | |
Record name | Bis(3-(methylamino)propyl)trimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31024-70-1 | |
Record name | Bis(3-(methylamino)propyl)trimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(3-(methylamino)propyl)trimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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